REACTION_SMILES
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[Cl:20][CH2:21][Cl:22].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[c:10]([cH:11][cH:12][cH:13]1)[CH2:9][NH:8][CH2:7][CH2:6]2.[Na+:19].[OH-:18].[OH:14][N+:15]([O-:16])=[O:17].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[c:10]([cH:11][c:12]([N+:15](=[O:14])[O-:16])[cH:13]1)[CH2:9][NH:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc2c1CCNC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc2c(c([N+](=O)[O-])c1)CCNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |